molecular formula C19H28N2O2 B12721572 Carbamic acid, 1,1-dimethylethyl-, 1-ethyl-1,2,3,3a,8,8a-hexahydro-3a-methylindeno(2,1-b)pyrrol-5-yl ester, cis-(+-)- CAS No. 139760-89-7

Carbamic acid, 1,1-dimethylethyl-, 1-ethyl-1,2,3,3a,8,8a-hexahydro-3a-methylindeno(2,1-b)pyrrol-5-yl ester, cis-(+-)-

Cat. No.: B12721572
CAS No.: 139760-89-7
M. Wt: 316.4 g/mol
InChI Key: CSENCZKLXRJGFD-APWZRJJASA-N
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Description

Carbamic acid, 1,1-dimethylethyl-, 1-ethyl-1,2,3,3a,8,8a-hexahydro-3a-methylindeno(2,1-b)pyrrol-5-yl ester, cis-(±)- is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique molecular structure, which includes a carbamic acid ester and a hexahydroindeno pyrrol ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from readily available starting materials. The key steps may include:

  • Formation of the carbamic acid ester.
  • Construction of the hexahydroindeno pyrrol ring system.
  • Coupling of the two fragments under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Conversion of the carbamic acid ester to other functional groups.

    Reduction: Reduction of the hexahydroindeno pyrrol ring system.

    Substitution: Substitution reactions at specific positions on the ring system.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biology, this compound may be studied for its potential biological activity. It could serve as a lead compound for the development of new drugs or as a probe for studying biological pathways.

Medicine

In medicine, this compound may have potential therapeutic applications. It could be investigated for its effects on specific molecular targets and pathways involved in diseases.

Industry

In industry, this compound may be used in the production of specialty chemicals or materials. Its unique properties could make it suitable for specific industrial applications.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. This could include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other carbamic acid esters or hexahydroindeno pyrrol derivatives. These compounds may share some structural features but differ in their specific functional groups or ring systems.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring systems. This gives it distinct chemical and biological properties compared to similar compounds.

Conclusion

Carbamic acid, 1,1-dimethylethyl-, 1-ethyl-1,2,3,3a,8,8a-hexahydro-3a-methylindeno(2,1-b)pyrrol-5-yl ester, cis-(±)- is a complex and versatile compound with potential applications in various fields. Further research and development could uncover new uses and enhance our understanding of its properties and mechanisms of action.

Properties

CAS No.

139760-89-7

Molecular Formula

C19H28N2O2

Molecular Weight

316.4 g/mol

IUPAC Name

[(3aR,8bS)-3-ethyl-8b-methyl-1,2,3a,4-tetrahydroindeno[2,1-b]pyrrol-7-yl] N-tert-butylcarbamate

InChI

InChI=1S/C19H28N2O2/c1-6-21-10-9-19(5)15-12-14(8-7-13(15)11-16(19)21)23-17(22)20-18(2,3)4/h7-8,12,16H,6,9-11H2,1-5H3,(H,20,22)/t16-,19+/m1/s1

InChI Key

CSENCZKLXRJGFD-APWZRJJASA-N

Isomeric SMILES

CCN1CC[C@@]2([C@H]1CC3=C2C=C(C=C3)OC(=O)NC(C)(C)C)C

Canonical SMILES

CCN1CCC2(C1CC3=C2C=C(C=C3)OC(=O)NC(C)(C)C)C

Origin of Product

United States

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